REACTION_CXSMILES
|
CC1C=CC(S(O[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)=[CH:13][C:14]#[N:15])(=O)=O)=CC=1.Cl.[NH2:22][CH:23](C(OCC)=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25].[O-]CC.[Na+].Cl>C(O)C.O1CCCC1>[NH2:15][C:14]1[CH:13]=[C:12]([C:16]2[O:17][CH:18]=[CH:19][CH:20]=2)[NH:22][C:23]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:1.2,3.4|
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Name
|
2-cyano-1-(2-furyl)vinyl 4-methylbenzenesulfonate
|
Quantity
|
10.48 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C=1OC=CC1
|
Name
|
|
Quantity
|
7.67 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate (150 mL×3)
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent, hexane:methyl acetate=3:1→1:1)
|
Type
|
CUSTOM
|
Details
|
the obtained solid was recrystallized from ethyl acetate-hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC(=C1)C=1OC=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |